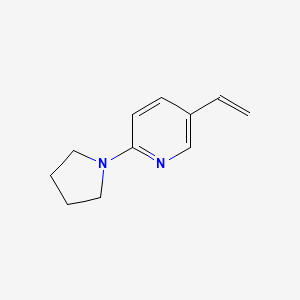
2-(Pyrrolidin-1-yl)-5-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolidin-1-yl)-5-vinylpyridine is a heterocyclic organic compound that features a pyrrolidine ring attached to a vinyl-substituted pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-5-vinylpyridine typically involves the reaction of 2-chloro-5-vinylpyridine with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution of the chlorine atom by the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrrolidin-1-yl)-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or H2 with a palladium catalyst.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products
Oxidation: Formation of 2-(Pyrrolidin-1-yl)-5-formylpyridine or 2-(Pyrrolidin-1-yl)-5-carboxypyridine.
Reduction: Formation of 2-(Pyrrolidin-1-yl)-5-ethylpiperidine.
Substitution: Formation of 2-(Pyrrolidin-1-yl)-5-bromopyridine or 2-(Pyrrolidin-1-yl)-5-nitropyridine.
Aplicaciones Científicas De Investigación
2-(Pyrrolidin-1-yl)-5-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo polymerization and functionalization reactions.
Mecanismo De Acción
The mechanism of action of 2-(Pyrrolidin-1-yl)-5-vinylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target by providing additional hydrogen bonding and hydrophobic interactions. The vinyl group can participate in π-π stacking interactions with aromatic residues in the target protein, further stabilizing the binding complex.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Lacks the vinyl group, making it less reactive in certain chemical reactions.
2-(Pyrrolidin-1-yl)-5-methylpyridine: Contains a methyl group instead of a vinyl group, affecting its electronic properties and reactivity.
2-(Pyrrolidin-1-yl)-3-vinylpyridine: The vinyl group is positioned differently, leading to variations in its chemical behavior and applications.
Uniqueness
2-(Pyrrolidin-1-yl)-5-vinylpyridine is unique due to the presence of both the pyrrolidine and vinyl groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C11H14N2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
5-ethenyl-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C11H14N2/c1-2-10-5-6-11(12-9-10)13-7-3-4-8-13/h2,5-6,9H,1,3-4,7-8H2 |
Clave InChI |
DJDNRNWGYHVGEK-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CN=C(C=C1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


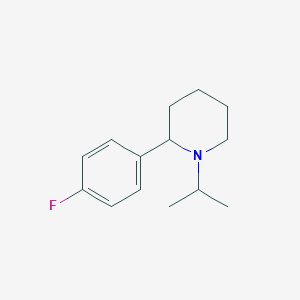

![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11805874.png)
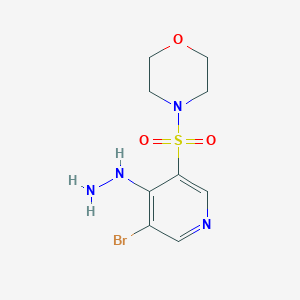

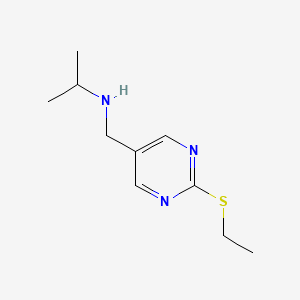

![3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11805902.png)
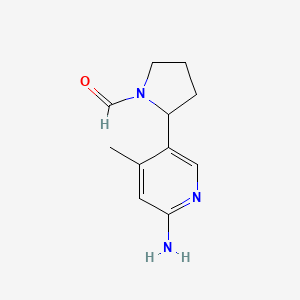
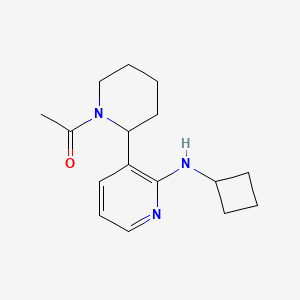
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11805922.png)


![6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11805940.png)
